molecular formula C16H15NO3 B14341907 Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- CAS No. 100780-36-7

Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-

Cat. No.: B14341907
CAS No.: 100780-36-7
M. Wt: 269.29 g/mol
InChI Key: ZGYOAKJRIOGEBC-UHFFFAOYSA-N
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Description

Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)-: is an organic compound with the molecular formula C16H15NO3 . This compound is characterized by the presence of a benzene ring substituted with a nitro group and a phenylmethoxy group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- typically involves electrophilic aromatic substitution reactions. The nitro group can be introduced through nitration of the benzene ring using a mixture of concentrated sulfuric acid and nitric acid . The phenylmethoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with a benzyl halide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, etherification, and purification steps. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine) with a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of halogenated or sulfonated benzene derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability in various chemical reactions.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and pharmaceutical applications.

Industry:

Mechanism of Action

The mechanism of action of Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- involves its interaction with electrophiles and nucleophiles. The nitro group is electron-withdrawing, making the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution . The phenylmethoxy group can donate electrons through resonance, influencing the reactivity of the compound.

Comparison with Similar Compounds

  • Benzene, 1-nitro-4-(phenylmethoxy)-
  • Benzene, 1-[(1E)-2-nitro-1-propenyl]-

Uniqueness: Benzene, 1-[(1E)-2-nitro-1-propenyl]-4-(phenylmethoxy)- is unique due to the presence of both a nitro group and a phenylmethoxy group, which impart distinct electronic and steric properties.

Properties

CAS No.

100780-36-7

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

1-(2-nitroprop-1-enyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C16H15NO3/c1-13(17(18)19)11-14-7-9-16(10-8-14)20-12-15-5-3-2-4-6-15/h2-11H,12H2,1H3

InChI Key

ZGYOAKJRIOGEBC-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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